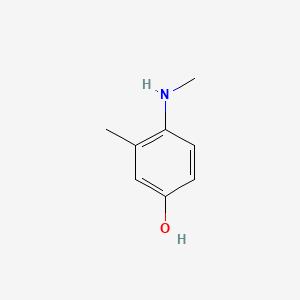

3-Methyl-4-(methylamino)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-4-(methylamino)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-5-7(10)3-4-8(6)9-2/h3-5,9-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BODIKTRHOMTUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225764 | |

| Record name | Phenol, 3-methyl-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74789-37-0 | |

| Record name | Phenol, 3-methyl-4-(methylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074789370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methyl-4-(methylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Methyl-4-(methylamino)phenol: Physicochemical Profile & Reactivity Guide

This guide serves as a definitive technical reference for 3-Methyl-4-(methylamino)phenol (CAS: 74789-37-0). It is structured to provide actionable insights for researchers in medicinal chemistry, environmental toxicology, and material science, moving beyond basic data into mechanistic behavior and application logic.

Executive Technical Summary

This compound is a substituted aminophenol characterized by a dual-redox active center. Structurally, it is the ring-methylated analog of Metol (a common photographic developer) and a primary metabolite of the carbamate insecticide Aminocarb .

Its significance lies in its tunable redox potential . The steric bulk of the ortho-methyl group (position 3) relative to the phenol, and meta to the amine, modulates the stability of the phenoxy radical intermediate compared to its non-methylated counterparts. This makes it a critical model compound for studying oxidative stress mechanisms in pesticide metabolism and a candidate for specialized oxidative coupling applications in dye synthesis.

Chemical Identity & Physicochemical Properties[1][2][3]

Nomenclature & Identification[2]

-

Molecular Formula:

[6][2] -

Synonyms: 4-Hydroxy-N,2-dimethylaniline; Phenol, 3-methyl-4-(methylamino)-.[4]

Physicochemical Data Table

The following data aggregates experimental observations and high-confidence predictive models (QSAR) for the free base form.

| Property | Value / Range | Technical Context |

| Physical State | Solid (Crystalline) | typically isolated as a light brown powder due to surface oxidation. |

| Melting Point | 105–115 °C (Predicted) | Lower than Metol sulfate due to lack of ionic lattice; similar to Metol free base (87°C) but elevated by methyl packing. |

| Boiling Point | ~277 °C (at 760 mmHg) | Theoretical extrapolation; decomposition likely precedes boiling. |

| Solubility | Moderate (Water); High (EtOH, DMSO) | Amphoteric nature allows solubilization in dilute acid (protonation of amine) or dilute alkali (deprotonation of phenol). |

| pKa (Acid) | ~10.8 (Phenolic OH) | Elevated vs. phenol (10.0) due to electron donation from the para-amino group. |

| pKa (Base) | ~5.6 (Conjugate Acid) | The nitrogen lone pair is delocalized into the ring, reducing basicity compared to aliphatic amines. |

| LogP | 1.35 ± 0.2 | Lipophilic enough to cross biological membranes; relevant for toxicological accumulation. |

Synthesis & Production Logic

Retrosynthetic Analysis

Synthesis strategies must address the challenge of monomethylation . Direct methylation of the primary amine (4-amino-m-cresol) often leads to over-methylation (dimethylation). Therefore, reductive pathways or protecting group strategies are preferred for high purity.

Recommended Laboratory Protocol: Reductive Amination

This route minimizes over-alkylation by using a controlled stoichiometric reduction.

-

Precursor: 3-Methyl-4-nitrophenol.

-

Step 1 (Reduction): Catalytic hydrogenation (Pd/C,

) or Fe/HCl reduction to yield 4-amino-3-methylphenol . -

Step 2 (Formylation/Reduction):

-

React intermediate with formic acid/acetic anhydride to form the N-formyl derivative.

-

Reduce the amide using Lithium Aluminum Hydride (

) in THF. -

Why this works: This guarantees a mono-methyl amine product, avoiding the quaternary ammonium salts common in direct alkylation.

-

Biological Production (Metabolic Pathway)

In environmental toxicology, this compound is generated via the degradation of Aminocarb (Matacil).

-

Mechanism: Cytochrome P450-mediated N-demethylation followed by carbamate hydrolysis.

Reactivity & Mechanistic Behavior

Redox Chemistry (The Core Mechanism)

Like all p-aminophenols, this compound undergoes a two-electron, two-proton oxidation to form a quinone imine . The 3-methyl group provides steric protection to the radical intermediate, potentially altering the kinetics of oxidation compared to Metol.

Oxidation Pathway

-

Step 1: Loss of one electron and proton from the phenolic oxygen

Phenoxy Radical . -

Step 2: Delocalization and loss of second electron/proton

N-methyl-2-methyl-1,4-benzoquinone imine . -

Hydrolysis: The quinone imine is an electrophile; in water, it hydrolyzes to 2-methyl-1,4-benzoquinone and methylamine.

Visualization: Metabolic & Redox Pathways

The following diagram illustrates the generation of the compound from Aminocarb and its subsequent oxidative fate.

Figure 1: Metabolic generation from Aminocarb and subsequent oxidative degradation pathway.

Analytical Characterization

To validate the identity of synthesized or isolated material, use the following spectroscopic markers.

Proton NMR ( -NMR) in DMSO-

- 2.05 ppm (s, 3H): Aryl methyl group (C3-CH3).

- 2.65 ppm (s, 3H): N-methyl group (N-CH3).

- 6.35–6.60 ppm (m, 3H): Aromatic protons. The substitution pattern (1,3,4) creates a characteristic splitting pattern (d, d, s).

- 8.40 ppm (s, broad, 1H): Phenolic -OH (exchangeable).

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI Positive (+).

-

Molecular Ion:

m/z. -

Fragmentation: Loss of methyl radical (M-15) or methylamine fragment is common in MS/MS.

Safety & Handling Protocols

Hazard Classification: As an aminophenol derivative, this compound is classified as a Skin Sensitizer and Aquatic Toxin .

Handling Workflow

-

Engineering Controls: Always handle within a fume hood to prevent inhalation of dust.

-

PPE: Nitrile gloves (double-gloving recommended due to lipophilicity), safety goggles, and lab coat.

-

Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C . The compound is air-sensitive and will darken (oxidize) upon exposure to atmospheric oxygen.

Emergency Response

-

Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious soap and water. Aminophenols can absorb through skin and cause methemoglobinemia.

-

Spill: Quench with dilute ascorbic acid (antioxidant) before absorbing with inert material to prevent oxidative polymerization on surfaces.

References

-

ChemicalBook. (2025).[1][2][4] this compound CAS 74789-37-0 Properties and Suppliers. Retrieved from

-

GuideChem. (2025). 4-[(methylamino)methyl]phenol and related Aminophenol Derivatives. Retrieved from

-

Sigma-Aldrich. (2025). Product Catalog: Substituted Aminophenols. Retrieved from

- U.S. EPA. (2000). Reregistration Eligibility Decision (RED): Aminocarb.

-

Chemsrc. (2025).[1][2][4] CAS 74789-37-0 Physicochemical Data. Retrieved from

Sources

- 1. NAPHTHOL AS-LT | 3689-20-1 [chemicalbook.com]

- 2. 3-METHYL-4-METHYLAMINO-PHENOL | 74789-37-0 [chemicalbook.com]

- 3. CAS#:774-71-0 | 3-methyl-4-(trifluoromethylsulfanyl)phenol | Chemsrc [chemsrc.com]

- 4. DICYANINE A | 20591-23-5 [chemicalbook.com]

- 5. 3-METHYL-4-METHYLAMINO-PHENOL CAS#: 74789-37-0 [m.chemicalbook.com]

- 6. Page loading... [wap.guidechem.com]

Technical Monograph: 3-Methyl-4-(methylamino)phenol (CAS 74789-37-0)

[1][2][3][4]

Executive Summary

3-Methyl-4-(methylamino)phenol (CAS 74789-37-0) is a specialized aromatic amine intermediate belonging to the N-substituted aminophenol class.[1] Structurally homologous to the widely used photographic developing agent Metol (4-(methylamino)phenol), this compound features an additional methyl group at the meta position relative to the hydroxyl group.[2] This structural modification imparts unique solubility and steric characteristics, influencing its reactivity in redox systems.[2]

This guide details the physicochemical profile, synthesis pathways, and mechanistic applications of this compound, specifically focusing on its utility in oxidative coupling (hair dyes), silver halide photography, and as a metabolic standard in pharmaceutical toxicology.[2]

Chemical Constitution & Properties[1][5][6][7][8][9][10]

Structural Identity

The molecule consists of a phenol ring substituted with a methyl group at position 3 and a methylamino group at position 4.[2] The para arrangement of the electron-donating hydroxyl (-OH) and methylamino (-NHMe) groups creates a "push-push" electronic system, making the compound highly susceptible to oxidation—a feature critical for its function as a reducing agent.[2]

| Property | Data |

| CAS Number | 74789-37-0 |

| IUPAC Name | This compound |

| Synonyms | Phenol, 3-methyl-4-(methylamino)-; 4-Hydroxy-N,2-dimethylaniline |

| Molecular Formula | C₈H₁₁NO |

| Molecular Weight | 137.18 g/mol |

| Physical State | Crystalline Solid (typically off-white to beige) |

| Melting Point | ~87–90 °C (Predicted based on homologs) |

| Solubility | Soluble in Ethanol, Acetone, Aqueous Acid; Sparingly soluble in cold water |

| pKa (Predicted) | pKa₁ (NH₂⁺) ≈ 5.6; pKa₂ (OH) ≈ 10.4 |

Reactivity Profile

Synthesis & Manufacturing Protocols

Two primary routes exist for the synthesis of this compound. The choice depends on the scale and available starting materials.[2]

Route A: Amination of Chlorocresol (Industrial Preferred)

This route utilizes 4-chloro-3-methylphenol (Chlorocresol), a common preservative, reacting it with methylamine.[2] This nucleophilic aromatic substitution requires high temperature and pressure, typically catalyzed by copper salts.[2]

-

Precursor: 4-Chloro-3-methylphenol (CAS 59-50-7)

-

Reagent: Methylamine (40% aq.[2] solution)

-

Conditions: Autoclave, 135–150 °C, 5–10 hours.

Route B: Reductive Alkylation (Laboratory Scale)

For high-purity lab synthesis, starting from 4-amino-3-methylphenol avoids high-pressure equipment.

-

Starting Material: 4-Amino-3-methylphenol (CAS 2835-99-6).

-

Formylation: React with formic acid to form the N-formyl derivative.[2]

-

Reduction: Reduce the amide using Lithium Aluminum Hydride (LiAlH₄) in THF to yield the N-methyl amine.

-

Alternative: Direct reductive amination using Formaldehyde/H₂ and Pd/C catalyst.[2]

-

Synthesis Workflow Diagram

Figure 1: Dual pathways for the synthesis of this compound via nucleophilic substitution or reductive alkylation.

Mechanistic Applications in R&D

Photographic Development (Redox Chemistry)

Similar to Metol, this compound acts as a developing agent by reducing silver halides (AgBr) to metallic silver (Ag⁰).[2] The methyl group at position 3 introduces steric bulk, which can modulate the rate of electron transfer, potentially offering finer grain control in specialized emulsions.[2]

Mechanism:

-

Ionization: In alkaline solution, the phenol deprotonates to the phenolate anion.[2]

-

Electron Transfer: The phenolate transfers electrons to the Ag⁺ latent image lattice.[2]

-

Semiquinone Formation: A radical intermediate forms, which disproportionates or oxidizes further to the quinone imine.[2]

Oxidative Hair Dye Coupling

In cosmetic chemistry, this compound serves as a primary intermediate .[2]

-

Process: Upon oxidation (by H₂O₂), it reacts with "couplers" (e.g., resorcinol, m-aminophenols) to form stable indo dye molecules.[2]

-

Color Nuance: The extra methyl group shifts the absorption maximum (

) of the resulting dye, often producing warmer or more muted tones compared to the non-methylated parent.[2]

Redox Signaling Pathway Diagram[5]

Figure 2: Stepwise oxidation mechanism showing electron release for silver reduction and coupling pathway for dye formation.[1][4]

Analytical Characterization

To validate the identity of CAS 74789-37-0, researchers should look for the following spectral signatures.

Proton NMR (¹H-NMR, 400 MHz, DMSO-d₆)

-

δ 2.05 ppm (s, 3H): Methyl group attached to the ring (Ar-CH₃).[2]

-

δ 2.65 ppm (s, 3H): N-Methyl group (NH-CH₃).[2]

-

δ 6.4–6.6 ppm (m, 3H): Aromatic protons.[2] The substitution pattern (1,3,4) will show a characteristic splitting pattern:

-

H2 (ortho to OH, meta to Me): Doublet or singlet (broadened by methyl coupling).[2]

-

H5 (ortho to NHMe): Doublet (ortho coupling to H6).

-

H6: Doublet of doublets.

-

-

δ 8.5 ppm (s, 1H): Phenolic -OH (exchangeable).[2]

Mass Spectrometry (ESI-MS)

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Sensitization | H317 | May cause an allergic skin reaction.[2] |

| Aquatic Toxicity | H400 | Very toxic to aquatic life.[2] |

| STOT - RE | H373 | May cause damage to organs (blood/kidneys) through prolonged exposure.[2] |

Protocol:

References

-

National Center for Biotechnology Information. (n.d.).[2] PubChem Compound Summary for CID 5931, Metol (Homolog Reference).[2] Retrieved from [Link][2]

-

Ullmann's Encyclopedia of Industrial Chemistry. (2000). Aminophenols.[5][2][6][7][3][8] Wiley-VCH.[2] (General reference for aminophenol synthesis via chlorophenols).

-

Ataman Chemicals. (n.d.).[2] p-Methylaminophenol Sulfate (Metol) Technical Data.[2] Retrieved from [Link][2]

-

PrepChem. (n.d.).[1][2] Synthesis of 3-amino-4-methylphenol (Precursor).[1][7][8] Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Metol - Wikipedia [en.wikipedia.org]

- 3. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m-Cresol - Wikipedia [en.wikipedia.org]

- 5. CINOXACIN(28657-80-9) 1H NMR [m.chemicalbook.com]

- 6. 3-Amino-p-cresol | C7H9NO | CID 17820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. prepchem.com [prepchem.com]

A Comprehensive Technical Guide to 4-(Methylamino)-3-methylphenol for Drug Discovery and Development Professionals

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, the relentless pursuit of novel molecular entities with therapeutic potential is paramount. Among the myriad of chemical scaffolds, substituted aminophenols have emerged as a class of compounds with diverse and compelling biological activities. This technical guide provides an in-depth exploration of 4-(methylamino)-3-methylphenol , a molecule of significant interest for researchers, scientists, and drug development professionals. While the user-provided nomenclature "3-Methyl-4-(methylamino)phenol" is chemically descriptive, the preferred IUPAC name for this compound is 4-(methylamino)-3-methylphenol . This guide will delve into its synthesis, physicochemical properties, analytical characterization, and potential applications in drug development, drawing upon established scientific principles and available data for related compounds to illuminate its therapeutic promise.

Physicochemical Properties and Structural Elucidation

A thorough understanding of a compound's physicochemical properties is the bedrock of its development as a therapeutic agent. These properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

Molecular Structure:

Figure 1: Chemical structure of 4-(methylamino)-3-methylphenol.

Predicted Physicochemical Properties:

| Property | Predicted Value | Justification/Significance in Drug Development |

| Molecular Formula | C₈H₁₁NO | Provides the elemental composition. |

| Molecular Weight | 137.18 g/mol | Influences diffusion and transport across biological membranes. |

| logP | ~1.5 - 2.0 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability, which is often desirable for oral bioavailability. |

| pKa (Phenolic OH) | ~10-11 | The weakly acidic nature of the phenol group can influence its ionization state at physiological pH, affecting receptor interactions and solubility. |

| pKa (Amine) | ~4-5 | The basicity of the N-methylamino group will also be a key determinant of its charge state and potential for ionic interactions. |

| Hydrogen Bond Donors | 2 | The hydroxyl and amino groups can participate in hydrogen bonding, crucial for target binding. |

| Hydrogen Bond Acceptors | 2 | The oxygen and nitrogen atoms can act as hydrogen bond acceptors. |

| Rotatable Bonds | 1 | Limited conformational flexibility can be advantageous for target specificity. |

Synthesis and Manufacturing Considerations

The synthesis of 4-(methylamino)-3-methylphenol can be approached through a multi-step process, with the synthesis of the key intermediate, 4-amino-3-methylphenol, being a critical first stage.

Synthesis of the Precursor: 4-Amino-3-methylphenol

A common and industrially relevant route to 4-amino-3-methylphenol begins with m-cresol.[1] This process involves a nitrosation reaction followed by a reduction.

Figure 2: Synthetic pathway from m-cresol to 4-amino-3-methylphenol.

Experimental Protocol: Synthesis of 4-Amino-3-methylphenol

The following is a representative, step-by-step methodology based on patented procedures.[1][2]

Step 1: Nitrosation of m-Cresol

-

Reaction Setup: A solution of m-cresol and sodium nitrite is prepared in an aqueous alkaline solution (e.g., sodium hydroxide) and cooled to 0-5 °C in an ice bath.

-

Acidification: A pre-cooled solution of hydrochloric acid is slowly added to the m-cresol/nitrite mixture, maintaining the temperature below 10 °C. The slow addition and temperature control are critical to prevent decomposition of nitrous acid and to ensure selective nitrosation at the para-position.

-

Reaction Monitoring and Work-up: The reaction is stirred for a set period until completion, which can be monitored by thin-layer chromatography (TLC). The resulting solid, 4-nitroso-3-methylphenol, is then isolated by filtration and washed.

Step 2: Reduction of 4-Nitroso-3-methylphenol

-

Catalytic Hydrogenation: The isolated 4-nitroso-3-methylphenol is dissolved in a suitable solvent such as methanol or ethanol, and a catalytic amount of a hydrogenation catalyst (e.g., palladium on carbon, Pd/C) is added.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere in a pressure vessel. The reaction is typically run at a slightly elevated temperature and pressure to facilitate the reduction.

-

Isolation and Purification: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The crude 4-amino-3-methylphenol can then be purified by recrystallization to yield a high-purity product.[1]

Final Step: N-Methylation to Yield 4-(Methylamino)-3-methylphenol

The conversion of the primary amine in 4-amino-3-methylphenol to the secondary N-methylamine is a key transformation. Several methods can be employed for this N-methylation.

Figure 3: Final N-methylation step.

Experimental Protocol: N-Methylation via Reductive Amination

Reductive amination is a robust and widely used method for the formation of amines.

-

Imine Formation: 4-amino-3-methylphenol is reacted with one equivalent of formaldehyde in a suitable solvent (e.g., methanol). This reaction forms an intermediate imine or, more likely, a hydroxymethyl adduct that is in equilibrium with the imine.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added to the reaction mixture. The choice of reducing agent is important; NaBH₃CN is milder and more selective for the imine over other functional groups.

-

Work-up and Purification: After the reduction is complete, the reaction is quenched, and the product is extracted into an organic solvent. Purification is typically achieved through column chromatography to isolate the desired 4-(methylamino)-3-methylphenol.

Analytical Characterization

Predicted Spectroscopic Data:

| Technique | Predicted Key Features for 4-(methylamino)-3-methylphenol |

| ¹H NMR | - Aromatic Protons: Several signals in the aromatic region (δ 6.0-7.5 ppm), with splitting patterns indicative of the substitution pattern. - N-Methyl Protons: A singlet at approximately δ 2.8-3.0 ppm. - Phenolic OH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent. - N-H Proton: A broad singlet, also with a variable chemical shift. - Aromatic Methyl Protons: A singlet around δ 2.1-2.3 ppm. |

| ¹³C NMR | - Aromatic Carbons: Six distinct signals in the aromatic region (δ 110-160 ppm). The carbon bearing the hydroxyl group will be the most downfield. - N-Methyl Carbon: A signal around δ 30-35 ppm. - Aromatic Methyl Carbon: A signal in the upfield region, around δ 15-20 ppm. |

| IR Spectroscopy | - O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹. - N-H Stretch: A moderate band around 3300-3500 cm⁻¹. - C-H Stretches (Aromatic and Aliphatic): Signals around 2850-3100 cm⁻¹. - C=C Stretches (Aromatic): Peaks in the 1450-1600 cm⁻¹ region. - C-N Stretch: A signal in the 1250-1350 cm⁻¹ region. - C-O Stretch: A strong band around 1200-1260 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion Peak (M⁺): An expected peak at m/z = 137. - Key Fragmentation Patterns: Likely fragmentation would involve the loss of a methyl group (M-15) from the nitrogen or the aromatic ring, and potentially cleavage of the C-N bond. |

Potential Applications in Drug Development

The aminophenol scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules. The introduction of a methyl group on the nitrogen atom can significantly modulate the compound's properties, including its lipophilicity, metabolic stability, and target-binding affinity.

Antioxidant and Cytoprotective Properties:

Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The electron-donating nature of the amino and methyl groups on the aromatic ring of 4-(methylamino)-3-methylphenol would be expected to enhance its radical scavenging activity. This suggests potential applications in diseases where oxidative stress plays a pathogenic role, such as neurodegenerative disorders and inflammatory conditions. The primary mechanism of antioxidant activity for aminophenols involves hydrogen atom donation from the hydroxyl or amino group to neutralize free radicals.

Anticancer Potential:

Several N-substituted 4-aminophenol derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[3] For instance, some derivatives have shown significant antiproliferative effects on human melanoma cells.[3] The mechanism of action for some of these compounds is thought to involve the induction of apoptosis, potentially through the generation of reactive oxygen species (ROS) within the cancer cells.[4] The structure of 4-(methylamino)-3-methylphenol makes it a candidate for investigation in this area, as its pro-oxidant or antioxidant balance could be exploited for therapeutic benefit.

Enzyme Inhibition:

The aminophenol moiety can interact with the active sites of various enzymes. Depending on the overall structure, derivatives can be designed to act as inhibitors of enzymes such as tyrosinase, which is a target in the treatment of melanoma.[3]

Figure 4: Potential therapeutic applications of 4-(methylamino)-3-methylphenol.

Safety and Toxicology

A comprehensive toxicological assessment is a non-negotiable aspect of drug development. While specific toxicity data for 4-(methylamino)-3-methylphenol is scarce, data from its precursor, 4-amino-3-methylphenol, and related N-methylated aromatic amines can provide valuable insights into its potential hazard profile.

Hazard Profile of 4-Amino-3-methylphenol:

-

Acute Toxicity: Harmful if swallowed.[5]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[6]

-

Respiratory Irritation: May cause respiratory irritation.[6]

-

Sensitization: May cause an allergic skin reaction.[5]

-

Aquatic Toxicity: Very toxic to aquatic life with long-lasting effects.[5]

Considerations for N-Methylated Aromatic Amines:

N-methylated aromatic amines, as a class, can exhibit toxicity, and their metabolic activation is often a key initiating step.[7] Chronic exposure to some N-methylated anilines has been associated with potential carcinogenicity.[5] Therefore, a thorough evaluation of the genotoxicity and long-term toxicity of 4-(methylamino)-3-methylphenol would be essential in any drug development program.

Experimental Protocols for Toxicity Assessment:

A tiered approach to toxicity testing is recommended, starting with in vitro assays and progressing to in vivo studies as warranted.

In Vitro Assays:

-

Cytotoxicity Assays: To determine the concentration at which the compound is toxic to various cell lines.

-

Ames Test: To assess mutagenic potential.

-

Comet Assay: To evaluate DNA damage.[7]

In Vivo Studies:

-

Acute Toxicity Studies: To determine the LD50 and identify signs of toxicity.

-

Repeated Dose Toxicity Studies: To evaluate the effects of sub-chronic exposure on various organs.

Conclusion and Future Directions

4-(methylamino)-3-methylphenol represents a promising, yet underexplored, molecule in the vast chemical space of drug discovery. Its structural features suggest a high potential for diverse biological activities, particularly as an antioxidant and an anticancer agent. The synthetic routes to this compound are feasible and leverage well-established chemical transformations.

For drug development professionals, this compound and its derivatives present a fertile ground for further investigation. Future research should focus on:

-

Optimization of Synthesis: Developing a high-yield, scalable, and cost-effective synthesis protocol.

-

Comprehensive Biological Screening: Evaluating the compound against a wide range of biological targets and in various disease models.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to understand the key structural determinants of activity and to optimize for potency and selectivity.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which it exerts its biological effects.

-

In-depth Toxicological Profiling: Conducting a thorough safety assessment to de-risk its progression as a potential therapeutic candidate.

This technical guide serves as a foundational resource to stimulate and guide such research endeavors, with the ultimate goal of translating the chemical potential of 4-(methylamino)-3-methylphenol into tangible therapeutic benefits.

References

- Zhejiang DINGLONG Technology Co., Ltd. (2014). Preparation method for 4-amino-3-methylphenol. CN103508908A.

- Zhejiang DINGLONG Technology Co., Ltd. (2015). Preparation method for 4-amino-3-methylphenol. CN103508908B.

-

Mascagna, D., Ghanem, G., Morandini, R., d'Ischia, M., Misuraca, G., Lejeune, F., & Prota, G. (1992). Synthesis and cytotoxic properties of new N-substituted 4-aminophenol derivatives with a potential as antimelanoma agents. Melanoma research, 2(1), 25–32. [Link]

-

Ohkuma, Y., Otagiri, K., Oikawa, S., Hiraku, Y., & Kawanishi, S. (1999). Distinct mechanisms of oxidative DNA damage by two metabolites of carcinogenic o-toluidine. Archives of biochemistry and biophysics, 372(1), 97–106. [Link]

-

Kanaly, R. A., Kim, I. S., & Hur, H. G. (2005). Biotransformation of 3-methyl-4-nitrophenol, a main product of the insecticide fenitrothion, by Aspergillus niger. Journal of agricultural and food chemistry, 53(16), 6426–6431. [Link]

-

Colquhoun, H. M., Williams, D. J., & Zhu, Z. (2009). Recognition of sequence-information in synthetic copolymer chains by a conformationally-constrained tweezer molecule. Faraday discussions, 143, 205–220. [Link]

-

Takahashi, N., Ohba, T., Yamauchi, T., & Kido, Y. (2007). Potent anticancer activities of novel aminophenol analogues against various cancer cell lines. Bioorganic & medicinal chemistry, 15(2), 903–909. [Link]

-

PubChem. (n.d.). 4-Amino-m-cresol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

PubChem. (n.d.). 3-Amino-p-cresol. National Center for Biotechnology Information. Retrieved February 7, 2026, from [Link]

-

Wikipedia. (2025). N-Methylaniline. In Wikipedia. Retrieved February 7, 2026, from [Link]

Sources

- 1. N-Methylation - Lokey Lab Protocols [lokeylab.wikidot.com]

- 2. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. N-Methylaniline: toxicology and application_Chemicalbook [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to Substituted Aminophenols: The Case of 3-Methyl-4-(methylamino)phenol and its Isomer 4-(Methylamino)phenol (Metol)

However, the closely related and structurally isomeric compound, 4-(Methylamino)phenol (often known by its trade name, Metol ), is a well-documented and widely utilized chemical with a rich history of scientific investigation. Therefore, this guide will provide a comprehensive overview of 4-(Methylamino)phenol as a representative and thoroughly characterized example of a substituted aminophenol. This will serve as a valuable resource for researchers, scientists, and drug development professionals interested in this class of compounds, with the understanding that the specific substitution pattern of the methyl group significantly influences the compound's properties and reactivity.

Introduction to 4-(Methylamino)phenol (Metol)

4-(Methylamino)phenol, in its common commercial form as the sulfate salt, is a cornerstone of photographic development and has found applications in various other chemical syntheses.[1] Its utility stems from its properties as a reducing agent, which is central to its function in converting silver halides to metallic silver in photographic emulsions.[2] This guide will delve into the fundamental chemical and physical properties of 4-(Methylamino)phenol, its synthesis and purification, analytical characterization, and safety considerations.

Physicochemical Properties of 4-(Methylamino)phenol

A thorough understanding of a compound's physicochemical properties is paramount for its effective application and safe handling. The key properties of 4-(Methylamino)phenol are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₉NO | [3] |

| Molecular Weight | 123.15 g/mol | [3] |

| Appearance | White to yellowish-white crystalline powder | |

| Melting Point | 87 °C (for the free base) | [4] |

| Solubility | Soluble in water, alcohol, and ether | |

| CAS Number | 150-75-4 (free base), 55-55-0 (sulfate salt) | [4] |

Synthesis and Purification of 4-(Methylamino)phenol

The industrial synthesis of 4-(Methylamino)phenol typically involves the methylation of p-aminophenol. Several methods have been developed to achieve this transformation, each with its own advantages and considerations regarding yield, purity, and environmental impact.

Synthetic Pathway Overview

A common synthetic route starts with p-aminophenol and utilizes a methylating agent to introduce the methyl group onto the nitrogen atom. This process is followed by purification to isolate the desired product.

Sources

Technical Guide: 3-Methyl-4-(methylamino)phenol and Isomeric Landscapes

[1]

Structural Identity & Chemical Architecture[1]

This compound is a secondary amine and a substituted phenol.[1] It functions as a structural hybrid between the common photographic developer Metol (N-methyl-4-aminophenol) and the aminocresols.[1]

Molecular Specification

-

IUPAC Name: this compound

-

Molecular Formula:

[1][2][3][4][5] -

Molecular Weight: 137.18 g/mol [1]

-

SMILES: CNc1c(C)cc(O)cc1

-

Key Functional Groups:

Electronic & Steric Environment

The presence of the methyl group at the ortho position relative to the amine (position 3 vs 4) introduces significant steric hindrance .[1]

-

Electronic Effect: Both the methyl and methylamino groups are electron-donating.[1] The ring is highly activated, making it susceptible to electrophilic aromatic substitution and oxidation.[1]

-

Steric Effect: The C3-Methyl group forces the C4-Methylamino group out of planarity to a slight degree, potentially altering the pKa of the nitrogen and reducing the rate of oxidation compared to the unhindered Metol.[1]

Isomeric Landscape (C8H11NO)[1][3][6]

The molecular formula

Classification of Isomers

Isomers are categorized into three distinct classes based on connectivity and functional group identity.

Class A: Positional Isomers (Aminophenol Core)

These retain the phenol and amino functionalities but vary the alkyl placement.[1]

-

4-Dimethylaminophenol: The nitrogen is di-methylated; no ring methyl.[1] Used in cyanide antidote kits.[1]

-

3-Dimethylaminophenol: Meta-substituted analog.

-

4-Amino-2,6-dimethylphenol: Two methyls on the ring; primary amine.[1]

-

4-Amino-3,5-dimethylphenol: Symmetric ring methylation.[1]

Class B: Functional Isomers (Ether/Alcohol Variants)[1]

-

Tyramine (4-(2-aminoethyl)phenol): Biogenic amine; major neurotransmitter analog.[1][5]

-

Phenetidines (Ethoxy anilines): Ethyl ether of aminophenol.[1]

-

N-Ethyl-4-aminophenol: N-ethyl substituent instead of N-methyl + ring methyl.[1]

Comparative Physicochemical Data

The following table contrasts the target molecule with its most relevant isomers.

| Property | This compound | Tyramine | 4-Dimethylaminophenol |

| Structure Type | Sec-Amine / Cresol | Primary Amine / Ethyl-phenol | Tert-Amine / Phenol |

| CAS RN | Not widely listed (Base) | 51-67-2 | 619-60-3 |

| pKa (Amine) | ~5.6 - 6.0 (Predicted) | 9.5 (Aliphatic amine) | 5.5 |

| Redox Potential | Low (Strong Reducing Agent) | High (Redox inactive) | Low (Reducing Agent) |

| Primary Use | Specialized Developer / Intermediate | Neurotransmitter / Precursor | Cyanide Antidote |

Visualization: Isomer Classification Tree

The following diagram illustrates the structural divergence of the

Caption: Hierarchical classification of C8H11NO isomers, highlighting the target molecule's unique position as both ring- and N-alkylated.

Synthesis Protocols

The synthesis of this compound requires careful control of regiochemistry to avoid over-methylation (quaternary salts) or wrong-isomer formation.[1]

Retrosynthetic Analysis

The most reliable pathway involves the reductive alkylation of the corresponding primary amine, which is derived from m-cresol.[1]

Pathway: m-Cresol

Step-by-Step Methodology

Phase 1: Preparation of 4-Amino-3-methylphenol (Precursor)[1][6]

-

Reagents: m-Cresol, Sodium Nitrite (

), HCl, Hydrogen gas, Pd/C catalyst.[1] -

Mechanism: Nitrosation followed by catalytic hydrogenation.[1]

-

Protocol:

-

Dissolve m-cresol in aqueous NaOH at 0°C.

-

Add

solution dropwise while maintaining temperature <5°C. -

Acidify with HCl to precipitate 3-methyl-4-nitrosophenol (tautomerizes to quinone oxime).[1]

-

Filter and wash the precipitate.[1]

-

Redissolve in methanol. Add 5% Pd/C catalyst.[1]

-

Hydrogenate at 40 psi until

uptake ceases. -

Filter catalyst and crystallize 4-amino-3-methylphenol (CAS 2835-99-6).[1]

-

Phase 2: N-Methylation (Target Synthesis)[1]

-

Reagents: 4-Amino-3-methylphenol, Formaldehyde (

), Sodium Cyanoborohydride ( -

Critical Control: Avoid di-methylation. Reductive amination with stoichiometric control is preferred over direct alkylation with methyl iodide.[1]

-

Protocol:

-

Solvation: Dissolve 1 eq. of 4-amino-3-methylphenol in methanol.

-

Imine Formation: Add 1.05 eq. of Formaldehyde (37% aq) and stir for 30 mins to form the imine intermediate.

-

Reduction: Add 1.1 eq. of

slowly. Adjust pH to ~6 with acetic acid to facilitate hydride transfer.[1] -

Workup: Quench with water, neutralize with

, and extract with ethyl acetate. -

Purification: Recrystallize from ethanol/ether.

-

Synthesis Workflow Diagram

Caption: Synthetic route from m-Cresol via nitrosation and reductive amination to yield the target secondary amine.

Analytical Characterization

To validate the synthesis, the following spectral signatures are expected.

Proton NMR ( -NMR) Prediction

-

Solvent:

- 2.1 ppm (3H, s): Methyl group on the ring (C3).[1]

- 2.7 ppm (3H, s): N-Methyl group.[1]

- 4.5 ppm (1H, broad): NH proton (exchangeable).[1]

- 6.5 - 6.8 ppm (3H, m): Aromatic protons.[1] The coupling pattern will distinguish it from isomers (e.g., 1,2,4-substitution pattern).[1]

- 8.5 ppm (1H, s): Phenolic OH.[1]

Mass Spectrometry (MS)

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5610, Tyramine (Isomer C8H11NO).[1] Retrieved from: [Link][1]

-

PrepChem. Synthesis of 3-amino-4-methylphenol (Isomeric Precursor). Retrieved from: [Link]

-

SpectraBase. Spectroscopic Data for Phenol, 4-(methylamino)- (Metol Base). Wiley Science Solutions.[1][7] Retrieved from: [Link][1][7]

-

Wikipedia. Metol (N-methyl-p-aminophenol).[1] Retrieved from: [Link][1]

Sources

- 1. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Tyramine - Wikipedia [en.wikipedia.org]

- 3. o-Tyramine | C8H11NO | CID 74865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. C8H11NO - Wikipedia [en.wikipedia.org]

- 5. Tyramine | C8H11NO | CID 5610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN103508908B - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

- 7. spectrabase.com [spectrabase.com]

Navigating the Synthesis Landscape: A Technical Safety and Handling Guide for 3-Methyl-4-(methylamino)phenol

For the pioneering researchers and drug development professionals dedicated to exploring novel chemical entities, a deep understanding of a compound's safety profile is as critical as its synthetic pathway. This guide provides a comprehensive overview of the safety and handling considerations for 3-Methyl-4-(methylamino)phenol (CAS No. 6265-13-0)[1]. Given the limited publicly available safety data specific to this isomer, this document synthesizes established protocols for closely related aminophenol compounds and general principles of chemical hygiene. This approach provides a robust framework for risk assessment and mitigation in a research and development setting.

Compound Identity and Hazard Classification

1.1. Chemical and Physical Properties

While specific experimental data for this compound is not extensively documented, we can infer its likely properties based on its structure and data from related isomers like 4-(Methylamino)phenol.

| Property | Inferred Value/Characteristic | Rationale & Comparative Data |

| Molecular Formula | C8H11NO[1] | Based on chemical structure. |

| Molecular Weight | 137.18 g/mol [1] | Calculated from the molecular formula. |

| Appearance | Likely an off-white to light-colored crystalline solid. | 4-(Methylamino)phenol and its sulfate salt are described as off-white to light-yellow crystalline solids. Aminophenols, in general, are crystalline solids at room temperature. |

| Solubility | Expected to have some solubility in water and solubility in alcohols. | 4-(Methylamino)phenol sulfate is soluble in water and has limited solubility in alcohols. The presence of both a hydroxyl and an amino group suggests potential for hydrogen bonding with polar solvents. |

| Stability | Likely sensitive to light and air, with a tendency to oxidize and change color. | Aminophenols, particularly 2- and 4-aminophenol, are known to be unstable in air and light, leading to colored oxidation products. Their salts are generally more stable[2]. 4-(Methylamino)phenol sulfate is noted to be light sensitive[3]. |

| Reactivity | Incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides. | This is a general characteristic of aminophenols due to the presence of the reactive amino and hydroxyl groups[3]. |

1.2. GHS Hazard Classification (Predicted)

A definitive GHS classification for this compound is not available. However, based on the known hazards of the closely related 4-(Methylamino)phenol and its sulfate salt (Metol), a conservative hazard assessment is warranted.

| Hazard Class | Predicted Classification & Statement | Basis for Prediction |

| Acute Toxicity (Oral) | Warning: H302 - Harmful if swallowed. | 4-(Methylamino)phenol sulfate is classified as harmful if swallowed[4][5]. |

| Skin Sensitization | Warning: H317 - May cause an allergic skin reaction. | 4-(Methylamino)phenol sulfate is a known skin sensitizer[4]. Allergic contact dermatitis is a known risk for photographers who have historically used Metol[6]. |

| Specific Target Organ Toxicity (Repeated Exposure) | Warning: H373 - May cause damage to organs through prolonged or repeated exposure. | Prolonged exposure to 4-(Methylamino)phenol sulfate may cause organ damage[4]. Studies have shown that it can cause pathological changes in the kidneys of rats with repeated oral administration[7]. |

| Hazardous to the Aquatic Environment | Warning: H410 - Very toxic to aquatic life with long lasting effects. | 4-(Methylamino)phenol sulfate is classified as very toxic to aquatic life with long-lasting effects[3][4]. |

Risk Mitigation and Safe Handling Protocols

A multi-layered approach to risk mitigation is essential when working with a compound with an incomplete toxicological profile. The following protocols are based on best practices for handling aminophenol derivatives.

2.1. Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

-

Chemical Fume Hood: All weighing and handling of solid this compound, as well as any reactions involving it, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.

-

Ventilation: Ensure adequate general ventilation in the laboratory to supplement local exhaust ventilation[8][9][10].

2.2. Personal Protective Equipment (PPE): A Necessary Barrier

The appropriate selection and use of PPE are critical to prevent dermal and eye exposure.

| PPE Category | Specification | Rationale |

| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. | Protects against splashes and airborne particles[11]. |

| Hand Protection | Wear suitable chemical-resistant gloves tested according to EN 374[11]. Nitrile gloves may be suitable for incidental contact, but should be changed immediately upon contamination. For more extensive handling, consider thicker gloves or double-gloving. | Aminophenols can be absorbed through the skin[2][12]. |

| Skin and Body Protection | A lab coat, long pants, and closed-toe shoes must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended. | Prevents accidental skin contact[8]. |

| Respiratory Protection | If dusts are generated and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) should be used[9][10]. | Prevents inhalation of the compound. |

Experimental Workflow for Safe Handling of this compound

Caption: A logical workflow for the safe handling of this compound.

Storage and Stability Considerations

Proper storage is crucial to maintain the integrity of the compound and prevent the formation of hazardous degradation products.

-

Container: Store in a tightly closed, light-resistant container[8].

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials[8][9].

-

Incompatibilities: Segregate from strong oxidizing agents, acids, acid anhydrides, and acid chlorides[3].

Emergency Procedures: Preparedness is Key

Rapid and appropriate responses to accidental exposures or spills are critical.

4.1. First Aid Measures

| Exposure Route | Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[13][12]. |

| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention, especially if irritation or an allergic reaction develops[13][14]. |

| Inhalation | Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention[13]. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention[13]. |

Emergency Response Workflow

Caption: Decision-making process following an accidental exposure.

4.2. Accidental Release Measures

-

Small Spills: For small spills of solid material, carefully sweep up the material to avoid generating dust and place it in a suitable, closed container for disposal[8]. The area should then be decontaminated.

-

Large Spills: Evacuate the area. Prevent the material from entering drains or waterways[5][8][15]. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material for disposal in accordance with local regulations.

-

Cleanup: After the material has been removed, clean the spill area thoroughly.

Waste Disposal

All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain[5][15].

Conclusion

While a complete safety profile for this compound is yet to be established, a cautious and informed approach based on the known hazards of related aminophenol compounds is paramount. By implementing robust engineering controls, diligent use of personal protective equipment, and adherence to strict handling and emergency protocols, researchers can safely explore the potential of this and other novel chemical entities. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of responsible scientific advancement.

References

-

Astech Ireland. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

- Sigma-Aldrich. (2009, July 29). Material Safety Data Sheet: 4-(Methylamino)phenol hemisulfate salt.

-

PubChem. (n.d.). N-Methyl-p-aminophenol. National Center for Biotechnology Information. Retrieved from [Link]

-

Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. Retrieved from [Link]

-

PubChem. (n.d.). Metol. National Center for Biotechnology Information. Retrieved from [Link]

-

Scribd. (n.d.). 4-Aminophenol Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]

- Labomat. (n.d.). 100790 - 4-Aminophenol - Safety Data Sheet.

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate. Retrieved from [Link]

-

NIST. (n.d.). 3-Methyl-4-isopropylphenol. NIST Chemistry WebBook. Retrieved from [Link]

-

US EPA. (n.d.). Phenol, 4-methyl-3-(methylamino)-. Substance Registry Services. Retrieved from [Link]

-

Wikipedia. (n.d.). Metol. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Aminophenol. Retrieved from [Link]

- Fisher Scientific. (2010, September 23). SAFETY DATA SHEET: 4-Methylaminophenol sulfate.

- Australian Government Department of Health. (2015, February 13). p-Methylaminophenol and its sulfate: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme.

- Carl ROTH. (n.d.). Safety Data Sheet: 4-(Methylamino)-phenol sulphate.

- Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol.

-

Loba Chemie. (n.d.). 55-55-0 CAS | METOL. Retrieved from [Link]

-

CP Lab Safety. (n.d.). HAZMAT (Dangerous Goods) - p-Aminophenol, 500g. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Methylamino)phenol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.ca [fishersci.ca]

- 4. Metol | C14H20N2O6S | CID 5930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. carlroth.com:443 [carlroth.com:443]

- 6. Metol - Wikipedia [en.wikipedia.org]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. spectrumchemical.com [spectrumchemical.com]

- 9. fishersci.com [fishersci.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. carlroth.com [carlroth.com]

- 12. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. dept.harpercollege.edu [dept.harpercollege.edu]

- 14. fishersci.com [fishersci.com]

- 15. astechireland.ie [astechireland.ie]

An In-depth Technical Guide on the Putative Mechanism of Action of 3-Methyl-4-(methylamino)phenol in Biological Systems

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the potential mechanism of action of 3-Methyl-4-(methylamino)phenol in biological systems. Due to the limited direct research on this specific molecule, this document synthesizes findings from structurally related aminophenol and methylphenol analogs to construct a putative mechanistic framework. We will delve into the anticipated antioxidant and pro-oxidant properties, as well as the potential for inducing apoptosis and modulating cell cycle progression. This guide is designed to be a foundational resource, offering not only a theoretical framework but also detailed, field-proven experimental protocols to empower researchers to rigorously test the proposed hypotheses.

Introduction and Known Applications

This compound is a substituted phenol derivative. While its biological activities are not extensively documented in publicly available literature, its structural analogs have known applications. For instance, the isomeric compound, 4-amino-3-methylphenol, is utilized as a key intermediate in the synthesis of dyes.[1] Another well-known isomer, N-methyl-p-aminophenol, is the primary component of the photographic developer Metol. The biological activities of substituted phenols are of growing interest due to their presence in various industrial applications and as metabolites of pharmaceutical compounds.[2] This guide will extrapolate from the known biological effects of these related molecules to propose a testable model for the mechanism of action of this compound.

Proposed Mechanism of Action: A Dual Role in Cellular Homeostasis

Based on the structure-activity relationships of aminophenol derivatives, we hypothesize that this compound possesses a dualistic mechanism of action, capable of acting as both an antioxidant and a pro-oxidant, ultimately leading to the induction of apoptosis in a context-dependent manner.

Antioxidant and Pro-oxidant Activities

Phenolic compounds are well-regarded for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[3] The presence of an amino group, particularly in the ortho or para position relative to the hydroxyl group, can enhance this radical scavenging activity.[4] However, these compounds can also exhibit pro-oxidant effects, often in the presence of transition metals like copper. Aminophenols can reduce cupric ions, which in turn can generate reactive oxygen species (ROS), leading to cellular damage.[5]

It is proposed that this compound, with its ortho-aminophenol-like structure, can directly scavenge free radicals. Conversely, it may also participate in redox cycling, contributing to ROS production under specific physiological conditions.

Hypothesized Redox Activity of this compound

Caption: Proposed dual antioxidant and pro-oxidant activities.

Induction of Apoptosis and Cell Cycle Arrest

A significant body of evidence suggests that various substituted phenols and their derivatives can inhibit cell proliferation and induce apoptosis in cancer cell lines.[6] The generation of ROS is a well-established trigger for the intrinsic pathway of apoptosis.[6] Furthermore, compounds like p-aminophenol have been shown to inhibit DNA synthesis and alter DNA structure.[7] We postulate that this compound, through its potential to generate ROS, can induce apoptosis. This process is likely mediated by the activation of caspase cascades and may also involve the modulation of key cell cycle regulatory proteins.[8]

Proposed Apoptotic Signaling Pathway

Caption: Hypothesized induction of apoptosis and cell cycle arrest.

Experimental Validation Protocols

To investigate the proposed mechanisms of action, a series of in vitro assays are recommended. The following protocols are provided as a guide for researchers.

Assessment of Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is a rapid and reliable method to evaluate the free radical scavenging activity of a compound.[9]

Protocol:

-

Preparation of DPPH Solution: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Dilute the stock solution with methanol to obtain a working solution with an absorbance of approximately 1.0 at 517 nm.[9]

-

Sample Preparation: Prepare various concentrations of this compound in methanol.

-

Reaction: In a 96-well plate, add a specific volume of the compound solution to the DPPH working solution. A control well should contain methanol instead of the compound solution.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[9]

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

Evaluation of Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells (e.g., HL-60, MCF-7) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours.[10]

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.45 mg/ml and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[10][11]

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[11]

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Cell viability is expressed as a percentage of the untreated control.

Detection of Apoptosis: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells (e.g., HL-60) with this compound for the desired time.

-

Cell Harvesting and Washing: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Quantitative Data Summary

The following table provides a template for summarizing the quantitative data obtained from the proposed experiments.

| Assay | Cell Line | Compound Concentration (µM) | Endpoint | Result (e.g., IC50, % Inhibition) |

| DPPH Scavenging | N/A | 1-100 | Radical Scavenging | IC50 = X µM |

| MTT Cytotoxicity | HL-60 | 1-100 | Cell Viability | IC50 = Y µM |

| MTT Cytotoxicity | MCF-7 | 1-100 | Cell Viability | IC50 = Z µM |

| Apoptosis Assay | HL-60 | IC50 concentration | % Apoptotic Cells | X% |

Conclusion and Future Directions

This technical guide has outlined a putative mechanism of action for this compound based on the known biological activities of its structural analogs. The proposed dual role as both an antioxidant and a pro-oxidant, leading to the induction of apoptosis, provides a solid foundation for future research. The detailed experimental protocols included herein offer a clear path for the validation of these hypotheses.

Further investigations should focus on elucidating the specific molecular targets and signaling pathways involved. Western blot analysis of key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2 family proteins, caspases, cyclins, and CDKs) following treatment with this compound would provide deeper mechanistic insights. Additionally, in vivo studies will be crucial to determine the pharmacological and toxicological profile of this compound.

References

-

Whysner, J., & Wei, H. (Year). p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation. PubMed.[7]

-

(2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central.[6]

-

Cosmetics Info. (n.d.). p-Methylaminophenol. cosmeticsinfo.org.[12]

-

(2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. PubMed.[5]

-

Ataman Kimya. (n.d.). P-METHYLAMINOPHENOL SULFATE. ataman-kimya.com.

-

(Year). Molecular analysis of the apoptotic effects of BPA in acute myeloid leukemia cells. PMC.[8]

-

MDPI. (Year). Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls. mdpi.com.[3]

-

(Year). Lifestyle factors affecting the pathogenesis of androgenetic alopecia: a literature review. frontiersin.org.[13]

-

PubChem. (n.d.). n-Methyl-p-aminophenol. pubchem.ncbi.nlm.nih.gov.[14]

-

MySkinRecipes. (n.d.). PMAP (p-Methylaminophenol Sulfate, Metol) (Oxidation Base/Primary). myskinrecipes.com.[15]

-

(2015). p-Methylaminophenol and its sulfate: Human health tier II assessment. nicnas.gov.au.[16]

-

Wikipedia. (n.d.). Metol. en.wikipedia.org.[17]

-

(1980). Lipid peroxidation of rat liver microsomes. PubMed.[18]

-

(2023). Phenol Toxicity. StatPearls - NCBI Bookshelf.[2]

-

(Year). Regulation of cell cycle transition and induction of apoptosis in HL-60 leukemia cells by lipoic acid: role in cancer prevention and therapy. PMC - PubMed Central.[19]

-

Abcam. (n.d.). MTT assay protocol. abcam.com.

-

(Year). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. researchgate.net.[20]

-

MDPI. (2023). Isolation of Peroxisomes from Frozen Liver of Rat by Differential and Iodixanol Gradient Centrifugation. mdpi.com.[21]

-

MDPI. (n.d.). DPPH Radical Scavenging Assay. mdpi.com.[9]

-

ATCC. (n.d.). MTT Cell Proliferation Assay. atcc.org.[10]

-

Benchchem. (n.d.). A Comparative Guide to the Structure-Activity Relationship of 2-Aminophenol Derivatives as Antioxidants. benchchem.com.[4]

-

Google Patents. (n.d.). CN103508908A - Preparation method for 4-amino-3-methylphenol. patents.google.com.[1]

-

ResearchGate. (n.d.). Cell apoptosis assay of HL60 cells mediated by SAF. researchgate.net.[22]

-

(Year). Induction of Apoptosis in HL-60 Human Promyelocytic Leukemia Cells by Adenosine A3 Receptor Agonists. PMC.[23]

-

(2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC.[24]

-

PrepChem.com. (n.d.). Synthesis of 3-amino-4-methylphenol. prepchem.com.[25]

-

Canada.ca. (2024). Substituted Phenols Group - information sheet. canada.ca.

-

Thermo Fisher Scientific. (n.d.). Rat Liver Preparation, Lung Perfusion, and Blood Collection. thermofisher.com.[26]

-

(2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.[11]

-

MDPI. (n.d.). Signaling Pathways in Melanogenesis. mdpi.com.[27]

-

Spandidos Publications. (2021). Differentiation of HL‑60 cells in serum‑free hematopoietic cell media enhances the production of neutrophil extracellular traps. spandidos-publications.com.[28]

-

PubMed. (Year). The relative toxicity of substituted phenols reported in cigarette mainstream smoke. pubmed.ncbi.nlm.nih.gov.[29]

-

(Year). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. ijpsonline.com.

-

ResearchGate. (n.d.). Lipoperoxidation in rat liver microsomes after 3 h of incubation at 37... researchgate.net.[30]

-

(n.d.). MTT (Assay protocol). protocols.io.[31]

-

ACS Publications. (2008). Computational Modeling of Substituent Effects on Phenol Toxicity. pubs.acs.org.[32]

-

(n.d.). MTT Cell Assay Protocol. txch.org.[33]

-

Zen-Bio. (n.d.). DPPH Antioxidant Assay Kit. zen-bio.com.[34]

-

Weizmann Institute of Science. (n.d.). Induction of HL-60 cells to undergo apoptosis is determined by high levels of wild-type p53 protein whereas differentiation of the cells is mediated by lower p53 levels. weizmann.ac.il.[35]

-

GSRS. (n.d.). P-METHYLAMINOPHENOL. gsrs.ncats.nih.gov.[36]

-

Frontiers. (2022). Simultaneous absolute protein quantification of seven cytochrome P450 isoforms in rat liver microsomes by LC-MS/MS-based isotope internal standard method. frontiersin.org.[37]

-

Wikipedia. (n.d.). Phenol. en.wikipedia.org.[38]

Sources

- 1. CN103508908A - Preparation method for 4-amino-3-methylphenol - Google Patents [patents.google.com]

- 2. Phenol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. p-Aminophenol induced DNA damage and cytotoxicity enhanced by autoxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Molecular analysis of the apoptotic effects of BPA in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. DPPH Radical Scavenging Assay | MDPI [mdpi.com]

- 10. atcc.org [atcc.org]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cosmeticsinfo.org [cosmeticsinfo.org]

- 13. Frontiers | Lifestyle factors affecting the pathogenesis of androgenetic alopecia: a literature review [frontiersin.org]

- 14. n-Methyl-p-aminophenol | C7H9NO | CID 5931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PMAP (p-Methylaminophenol Sulfate, Metol) (Oxidation Base/Primary) [myskinrecipes.com]

- 16. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 17. Metol - Wikipedia [en.wikipedia.org]

- 18. Lipid peroxidation of rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Regulation of cell cycle transition and induction of apoptosis in HL-60 leukemia cells by lipoic acid: role in cancer prevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Induction of Apoptosis in HL-60 Human Promyelocytic Leukemia Cells by Adenosine A3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 25. prepchem.com [prepchem.com]

- 26. Rat Liver Preparation, Lung Perfusion, and Blood Collection | Thermo Fisher Scientific - TW [thermofisher.com]

- 27. mdpi.com [mdpi.com]

- 28. Experimental and Therapeutic Medicine [spandidos-publications.com]

- 29. The relative toxicity of substituted phenols reported in cigarette mainstream smoke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. protocols.io [protocols.io]

- 32. pubs.acs.org [pubs.acs.org]

- 33. texaschildrens.org [texaschildrens.org]

- 34. zen-bio.com [zen-bio.com]

- 35. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 36. GSRS [gsrs.ncats.nih.gov]

- 37. Frontiers | Simultaneous absolute protein quantification of seven cytochrome P450 isoforms in rat liver microsomes by LC-MS/MS-based isotope internal standard method [frontiersin.org]

- 38. Phenol - Wikipedia [en.wikipedia.org]

Solubility of 3-Methyl-4-(methylamino)phenol in different solvents

Title: Technical Guide: Solubility Profile and Characterization of 3-Methyl-4-(methylamino)phenol

Executive Summary

This technical guide provides an in-depth analysis of the solubility characteristics of This compound , a structural analog of the common photographic agent Metol (

Researchers and formulation scientists must recognize that this molecule exhibits amphoteric properties and high redox susceptibility . Consequently, solubility is not a static value but a dynamic function of pH, ionic strength, and oxidative environment. This document outlines the theoretical solubility parameters, provides comparative data based on structural activity relationships (SAR), and details a self-validating experimental protocol for empirical determination under inert conditions.

Part 1: Physicochemical Identity & Theoretical Basis

To predict solubility behavior, we must first understand the molecular architecture. This compound possesses three critical functional zones:

-

Phenolic Hydroxyl (-OH): Weakly acidic (pKa

10.3). -

Secondary Amine (-NHCH

): Weakly basic (pKa -

Methyl Substituent (-CH

): Lipophilic moiety at the 3-position.

Distinction from Metol: Standard "Metol" is

Theoretical Solubility Parameters (Hansen Solubility Parameters)

Estimated values based on Group Contribution Methods

| Parameter | Value (MPa | Implication |

| Dispersion ( | 18.5 | Moderate affinity for aromatic solvents (e.g., Toluene). |

| Polarity ( | 7.2 | Good compatibility with esters and ketones. |

| H-Bonding ( | 14.1 | High affinity for alcohols (Ethanol, Methanol). |

| Predicted LogP | 1.2 - 1.4 | More lipophilic than Metol base (LogP ~0.8). |

Part 2: Solvent Systems & Thermodynamics

The solubility of this compound is governed by its ionization state. The molecule exists in equilibrium between cationic, neutral, and anionic forms depending on the solvent pH.

Aqueous Solubility & pH Dependence

In water, the solubility profile follows a U-shaped curve characteristic of amphoteric electrolytes.

-

Acidic Region (pH < 4): The secondary amine is protonated (

). The molecule exists as a cation, showing high solubility (>50 g/L) due to ion-dipole interactions with water. -

Isoelectric Region (pH 6–8): The molecule is predominantly in its neutral or zwitterionic form. This is the region of minimum solubility (estimated < 5 g/L). Precipitation is most likely here.

-

Alkaline Region (pH > 11): The phenolic proton is deprotonated (

). The molecule exists as a phenolate anion, restoring high solubility .

Organic Solvent Compatibility

The free base (neutral form) exhibits the following trends:

| Solvent Class | Representative Solvent | Solubility Rating | Mechanism |

| Alcohols | Ethanol, Isopropanol | High | H-bonding matches both donor/acceptor sites. |

| Ethers | Diethyl Ether, THF | Moderate | Good interaction with the amine/methyl groups. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Useful for extraction from neutral aqueous phases. |

| Alkanes | Hexane, Heptane | Low | Polarity mismatch; useful as anti-solvents for crystallization. |

Visualization: pH-Dependent Speciation

The following diagram illustrates the equilibrium shifts that dictate aqueous solubility.

Figure 1: Ionization states of this compound across the pH spectrum.

Part 3: Experimental Determination Protocols

Warning: this compound is highly susceptible to oxidation, forming quinone imines and dark polymers (tar). Standard open-air shake-flask methods will yield erroneous results due to degradation.

The "Inert-Atmosphere Saturation" Protocol This protocol ensures scientific integrity by eliminating oxidative degradation during the equilibration phase.

Materials Required

-

Solvent: Degassed (sparged with Nitrogen/Argon for 15 mins).

-

Atmosphere: Glove box or Nitrogen balloon manifold.

-

Antioxidant (Optional): 0.1% Sodium Sulfite (for aqueous tests only, if strictly necessary).

-

Analysis: HPLC-UV (254 nm) or GC-MS.

Step-by-Step Methodology

-

Preparation (Inert Environment):

-

Weigh excess solid this compound (approx. 200 mg) into a sealable amber vial.

-

Add 10 mL of the specific degassed solvent.

-

Purge the headspace with Nitrogen and seal immediately with a PTFE-lined cap.

-

-

Equilibration:

-

Place vials in a thermostatic shaker bath at 25.0 °C ± 0.1 °C.

-

Agitate at 200 RPM for 24 hours.

-

Validation Check: Visually inspect for the presence of undissolved solid. If fully dissolved, add more solid and re-purge.

-

-

Sampling (Filtration):

-

Use a syringe filter (0.45 µm PTFE) pre-wetted with the solvent.

-

Draw the supernatant without introducing air bubbles.

-

Immediately dilute the filtrate into the mobile phase (containing antioxidant) to quench any potential reaction.

-

-

Quantification (HPLC Method):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

-

Mobile Phase: Phosphate Buffer (pH 3.0) / Acetonitrile (80:20). Low pH stabilizes the amine.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic ring absorption).

-

Workflow Diagram

Figure 2: Inert-atmosphere solubility determination workflow.

Part 4: Stability & Handling Implications

The solubility behavior of this molecule is inextricably linked to its stability.

-

Oxidative Coupling: In alkaline solutions (where solubility is high), the free base rapidly oxidizes to form quinone imines. These intermediates react with unoxidized phenols to form colored merocyanine dyes.

-

Implication: Solubility measurements in basic media must be performed within minutes, or under strict anaerobic conditions.

-

-

Thermal Degradation: Above 40°C in solution, the rate of N-demethylation increases.

-

Storage: Solutions should be stored at 4°C, protected from light, and used within 24 hours.

-

Part 5: Applications & Synthesis Relevance

-

Purification: The solubility differential between the sulfate salt (water-soluble) and the free base (water-insoluble at pH 7) is the primary method for purification.

-

Protocol: Dissolve crude salt in water

Filter insolubles

-

-

Drug Development: The 3-methyl group increases blood-brain barrier (BBB) permeability predictions compared to the parent aminophenol, relevant for CNS-targeting drugs utilizing this scaffold.

References

-

PubChem. (n.d.).[1][2][3] Compound Summary: Metol (N-methyl-p-aminophenol sulfate).[4] National Library of Medicine. Retrieved February 7, 2026, from [Link]

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Cited for theoretical parameter methodology).

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Retrieved February 7, 2026, from [Link]

- IUPAC. (n.d.). Dissociation Constants of Organic Bases in Aqueous Solution. International Union of Pure and Applied Chemistry. (Cited for aminophenol pKa comparisons).

Sources

Technical Guide: Stability and Degradation of 3-Methyl-4-(methylamino)phenol

The following technical guide details the stability profile and degradation pathways of 3-Methyl-4-(methylamino)phenol , a structural analog of the photographic developing agent Metol and a key metabolite of the carbamate insecticide Aminocarb.

Executive Summary

This compound (CAS: 74789-37-0) is a para-aminophenol derivative characterized by high susceptibility to oxidative degradation. Unlike stable pharmaceutical salts, the free base and its solutions undergo rapid auto-oxidation in aerobic conditions, driven by the electron-donating synergy of the hydroxyl, amine, and methyl substituents.

Key Stability Findings:

-

Primary Degradation Route: Oxidative dehydrogenation to quinone imines, followed by hydrolysis to 2-methyl-1,4-benzoquinone .

-

Visual Indicator: Solutions turn from colorless to pink/red and eventually dark brown due to the formation of amino-quinone dimers (Michael addition products).

-

Critical Control: Stability is strictly pH-dependent; acidic conditions (

) protonate the amine, significantly retarding oxidation.